molecular formula C25H21NO4 B4939451 N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide

Cat. No.: B4939451
M. Wt: 399.4 g/mol
InChI Key: YBJCMAFYRRHQAP-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide, also known as OC-2, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to protect neuronal cells from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide involves the inhibition of various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. CDKs are enzymes that regulate the cell cycle by phosphorylating various proteins. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs by this compound leads to the accumulation of cyclic nucleotides, which results in the activation of various signaling pathways and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, protect neuronal cells from oxidative stress and inflammation, and exhibit anti-inflammatory properties. Furthermore, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the scientific research on N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to determine its pharmacokinetic and pharmacodynamic properties in animal models and humans. Furthermore, the development of this compound analogs with improved solubility and potency could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis method of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide involves the reaction of 3-propoxybenzoic acid with 4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions and yields this compound as a white solid with a high purity.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-14-29-21-8-5-7-19(15-21)24(27)26-20-12-10-17(11-13-20)22-16-18-6-3-4-9-23(18)30-25(22)28/h3-13,15-16H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCMAFYRRHQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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